molecular formula C9H12O3 B2419073 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione CAS No. 90534-61-5

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione

Cat. No.: B2419073
CAS No.: 90534-61-5
M. Wt: 168.192
InChI Key: PJCPNDIKOCETQD-UHFFFAOYSA-N
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Description

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione is a chemical reagent of significant interest in advanced organic synthesis and medicinal chemistry research. Compounds featuring the bicyclo[3.3.1]nonane scaffold are recognized as "privileged structures" due to their presence in a wide range of biologically active natural products and their high binding affinity to various protein receptors . This core structure is predominant in many natural products, such as the polycyclic polyprenylated acylphloroglucinols (PPAPs), which are known for their diverse bioactivities, including anticancer and antibacterial effects . The distinct conformational properties of the bicyclo[3.3.1]nonane framework, which can adopt twin-chair or boat-chair conformations, make it a fascinating subject for structural and physical organic chemistry studies . Researchers value this and related derivatives as key intermediates for constructing complex molecular architectures, including potential inhibitors and novel therapeutic agents . This product is intended for research purposes in laboratory settings only. It is not labeled or approved for use as a drug, agricultural pesticide, or household chemical. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations regarding the handling, storage, and disposal of this substance.

Properties

IUPAC Name

7-methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-2-6-4-7(3-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCPNDIKOCETQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(C1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione typically involves multicomponent reactions. One well-explored protocol is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This method allows for the efficient construction of the bicyclic core under mild conditions.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and solvent systems .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry
7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione serves as a crucial building block for synthesizing complex organic molecules. Its bicyclic framework facilitates the construction of various derivatives through multicomponent reactions, particularly involving dicarbonyl compounds. This compound has been utilized in the synthesis of functionalized derivatives with high stereoselectivity, which is essential for producing biologically active compounds .

Reactivity and Transformations
The compound undergoes several chemical transformations:

  • Oxidation : Converts to ketones or carboxylic acids.
  • Reduction : Yields alcohols or alkanes.
  • Nucleophilic Substitution : Introduces different functional groups into the bicyclic structure .

Biological Applications

Enzyme Mechanism Studies
In biological research, 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione is employed to study enzyme mechanisms. Its ability to interact with specific molecular targets allows researchers to probe biochemical pathways effectively .

Pharmacological Potential
Recent studies have highlighted its potential as an antileishmanial agent, where derivatives of oxabicyclo[3.3.1]nonanones showed activity against the redox enzymes of parasites . This suggests that compounds derived from 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione may have therapeutic applications in treating parasitic infections.

Industrial Applications

Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals and materials due to its stability and reactivity . The ability to undergo various chemical reactions makes it suitable for developing new materials with tailored properties.

Case Study: Stereoselective Synthesis

A notable case study demonstrated a highly stereoselective method for synthesizing functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives using organocatalytic methods. The study reported yields of up to 84% and enantioselectivities reaching 96%, showcasing the compound's utility in asymmetric synthesis .

Case Study: Antileishmanial Activity

In vivo assessments have shown that derivatives of oxabicyclo[3.3.1]nonanones exhibit significant antileishmanial properties, acting on redox enzymes crucial for the parasite's survival . This highlights the potential for developing new treatments based on this bicyclic structure.

Mechanism of Action

The mechanism of action of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways. Its bicyclic structure allows for precise binding to target sites, enhancing its efficacy in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione stands out due to its unique combination of stability and reactivity. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in both research and industry .

Biological Activity

Overview

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione is a bicyclic organic compound with significant potential in biological applications due to its unique structural properties. This compound has garnered attention for its stability and reactivity, making it a valuable scaffold in various chemical and pharmaceutical research domains.

Chemical Structure and Properties

The compound's IUPAC name is 7-methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione, and it is characterized by a bicyclic structure that allows for diverse chemical transformations. Its molecular formula is C9H12O3C_9H_{12}O_3 with a molecular weight of 168.19 g/mol. The compound's structure facilitates interactions with biological targets, potentially influencing various biochemical pathways.

The biological activity of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione primarily involves its interaction with specific enzymes and proteins within cells. It can act as both an inhibitor and an activator of enzymatic reactions, modulating metabolic pathways effectively. This dual functionality is attributed to its ability to precisely bind to active sites on enzymes due to its bicyclic configuration.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to the bicyclic structure of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione. For instance, compounds with similar structural motifs have shown promising results against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and colon cancer models . The mechanism often involves the inhibition of DNA methyltransferases or other critical pathways involved in tumor progression.

Enzyme Inhibition Studies

Research indicates that derivatives of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione can inhibit specific enzymes relevant in metabolic disorders. For example, studies have demonstrated that certain analogs can effectively inhibit enzymes involved in lipid metabolism, suggesting potential applications in treating obesity or related metabolic syndromes .

Synthesis and Derivatives

The synthesis of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione typically involves multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with dicarbonyl compounds . The ability to modify this compound through various chemical reactions allows for the development of derivatives tailored for specific biological activities.

Synthesis Method Yield Notes
Double condensation with 1,3-acetonedicarboxylatesUp to 84%High stereoselectivity achieved
PCC oxidation of bicyclic hemiacetalVariableKey step for functionalization

Case Study 1: Anticancer Efficacy

A study published in the Journal of Organic Chemistry evaluated the anticancer activity of a series of bicyclic compounds derived from 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione against HCT116 colon cancer cells. The findings indicated that certain derivatives exhibited IC50 values below 10 µM, demonstrating significant cytotoxicity .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of modified derivatives on acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis. The study found that specific modifications to the bicyclic core enhanced binding affinity and selectivity towards ACC, suggesting therapeutic potential in metabolic diseases .

Q & A

Q. Table 1: Key Synthetic Parameters from Literature

StepReagents/ConditionsYield (%)Reference
CyclizationAlCl₃, CH₂Cl₂, 80°C85
OxidationKMnO₄, H₂O/acetone, 0°C78
Ligand CoordinationRuCl₃, DAPTA ligand, MeOH92*
*Yield for analogous coordination complex.

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